molecular formula C10H13N3O2 B13939352 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid

2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid

Katalognummer: B13939352
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: DYBZYHMPQWVQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a pyrimidine ring substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropylmethylation of an amino group followed by the formation of the pyrimidine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxamide
  • 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylate

Comparison: Compared to similar compounds, 2-((Cyclopropylmethyl)amino)-6-methylpyrimidine-4-carboxylic acid is unique due to its specific functional groups and structural configuration

Eigenschaften

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-(cyclopropylmethylamino)-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-6-4-8(9(14)15)13-10(12-6)11-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,15)(H,11,12,13)

InChI-Schlüssel

DYBZYHMPQWVQQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NCC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.